2-(Didodecylcarbamoyl)benzoic acid
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Overview
Description
2-(Didodecylcarbamoyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a didodecylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Didodecylcarbamoyl)benzoic acid typically involves the reaction of benzoic acid derivatives with didodecylamine. One common method is the acylation of benzoic acid with didodecylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Didodecylcarbamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzoic acid moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(Didodecylcarbamoyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Didodecylcarbamoyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
Salicylic Acid: A benzoic acid derivative with anti-inflammatory and keratolytic properties.
2-(Cyclohexylamino)benzoic Acid: A compound with similar structural features but different biological activities.
Uniqueness: 2-(Didodecylcarbamoyl)benzoic acid is unique due to its long alkyl chain, which imparts distinct physicochemical properties.
Properties
CAS No. |
89946-74-7 |
---|---|
Molecular Formula |
C32H55NO3 |
Molecular Weight |
501.8 g/mol |
IUPAC Name |
2-(didodecylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C32H55NO3/c1-3-5-7-9-11-13-15-17-19-23-27-33(28-24-20-18-16-14-12-10-8-6-4-2)31(34)29-25-21-22-26-30(29)32(35)36/h21-22,25-26H,3-20,23-24,27-28H2,1-2H3,(H,35,36) |
InChI Key |
CEKXLLYIXQCOKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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